5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one
CAS No.: 1161500-21-5
Cat. No.: VC2703180
Molecular Formula: C10H10BrNO3
Molecular Weight: 272.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1161500-21-5 |
|---|---|
| Molecular Formula | C10H10BrNO3 |
| Molecular Weight | 272.09 g/mol |
| IUPAC Name | 5-bromo-3-(2-methoxyethyl)-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C10H10BrNO3/c1-14-5-4-12-8-6-7(11)2-3-9(8)15-10(12)13/h2-3,6H,4-5H2,1H3 |
| Standard InChI Key | AIQHWJYDZHPUAR-UHFFFAOYSA-N |
| SMILES | COCCN1C2=C(C=CC(=C2)Br)OC1=O |
| Canonical SMILES | COCCN1C2=C(C=CC(=C2)Br)OC1=O |
Introduction
Basic Properties and Structural Characteristics
Chemical Identity and Classification
5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that combines several key functional groups in a fused ring system. The compound belongs to the benzoxazole family, a class of molecules known for their diverse biological activities and applications in medicinal chemistry. Its structure features a benzene ring fused to an oxazole ring, creating the benzoxazole core scaffold that serves as the foundation for its chemical and biological properties.
The compound's identity is defined by several key parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1161500-21-5 |
| Molecular Formula | C₁₀H₁₀BrNO₃ |
| Molecular Weight | 272.09 g/mol |
| IUPAC Name | 5-bromo-3-(2-methoxyethyl)-1,3-benzoxazol-2-one |
The characteristic structural elements include the bromine substituent at the 5-position of the benzene ring and the methoxyethyl group attached to the nitrogen at position 3. These specific substitutions differentiate it from other benzoxazole derivatives and contribute to its unique chemical reactivity and biological profile.
Physical Properties and Structural Features
The physical and chemical properties of 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one are directly influenced by its molecular structure. The compound typically exists as a solid at room temperature, with commercial preparations generally available at purities of 95% or higher .
The molecular structure contains several key functional elements:
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The benzoxazole core provides a rigid, planar scaffold that influences binding interactions
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The bromine atom at the 5-position enhances lipophilicity and provides a site for derivatization
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The methoxyethyl group at the 3-position contributes to solubility properties and potential hydrogen bonding
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The carbonyl group at the 2-position serves as a hydrogen bond acceptor
These structural features combine to create a molecule with balanced lipophilicity and hydrophilicity, which affects its solubility in various solvents and potential for membrane permeability in biological systems. The presence of both the bromine atom and the methoxyethyl group confers distinct chemical properties and opens pathways for various chemical modifications.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one typically involves multiple reaction steps starting from readily available precursors. While specific synthetic pathways may vary, general approaches can be outlined based on established methods for similar benzoxazole derivatives.
A common synthetic strategy might involve:
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Formation of the benzoxazole core structure through cyclization reactions
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Selective bromination at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in appropriate solvents
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Introduction of the methoxyethyl group through alkylation of the nitrogen at position 3
The bromination step requires careful control of reaction conditions to ensure selectivity for the 5-position. This can be achieved through the use of directing groups or by leveraging the inherent electronic properties of the benzoxazole system. Similarly, the alkylation step typically involves reaction of the nitrogen with 2-methoxyethyl halides under basic conditions to yield the desired product.
Industrial Production Considerations
Industrial production of 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one involves optimized synthetic routes that prioritize efficiency, yield, and purity. Several factors must be considered:
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Selection of appropriate starting materials based on cost, availability, and reactivity
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Optimization of reaction conditions to maximize yield and minimize side products
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Implementation of purification techniques appropriate for large-scale production
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Adoption of green chemistry principles to reduce environmental impact
Green chemistry approaches, including the use of environmentally benign solvents and catalysts, can significantly reduce the ecological footprint of the manufacturing process while maintaining product quality. Additionally, continuous flow chemistry methods may offer advantages over traditional batch processes, particularly for hazardous reactions such as bromination.
The quality control of industrial production typically involves analytical methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to ensure the product meets specified purity standards, typically 95% or higher for research-grade materials .
Chemical Reactivity and Modifications
Common Reactions and Conditions
The reactivity of 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one enables various chemical transformations under appropriate conditions. Some of the most common reactions include:
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | 5-Aryl derivatives |
| Sonogashira Coupling | Pd/Cu catalysts, terminal alkyne, base | 5-Alkynyl derivatives |
| Nucleophilic Substitution | Strong nucleophile, polar solvent | 5-Substituted derivatives |
| Reduction | NaBH₄ or LiAlH₄ | Reduced carbonyl products |
| Oxidation | H₂O₂, catalyst | Oxidized side chain products |
These reactions typically require specific catalysts, bases, or other reagents depending on the desired transformation. The selection of reaction conditions must account for potential side reactions and the stability of the benzoxazole core under the chosen conditions.
The ability to perform these transformations makes 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one a valuable building block in organic synthesis, particularly for the development of compounds with potential biological activity.
Biological Activities and Mechanisms
Pharmacological Profile
5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one has demonstrated several significant biological activities that make it of interest for pharmaceutical research. Its pharmacological profile includes:
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Neuroprotective effects through modulation of cellular signaling pathways
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Potential anti-inflammatory activity via regulation of inflammatory mediators
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Possible roles in cell survival and proliferation pathways
The compound's biological activities stem from its ability to interact with specific molecular targets and cellular pathways. Research indicates it can promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), key enzymes involved in cellular survival and metabolism. Additionally, it has been shown to decrease the expression of nuclear factor-kappa B (NF-κB) in certain cell lines, suggesting anti-inflammatory potential.
These activities position 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one as a compound of interest for conditions where dysregulation of these pathways is implicated, such as neurodegenerative diseases, inflammatory disorders, and potentially certain cancers.
Comparative Analysis with Related Compounds
Structural Analogues
Understanding 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one in the context of related compounds provides valuable insights into structure-activity relationships. Several structural analogues with modifications at key positions have been documented:
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5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (CAS: 70672-82-1) - Features a simpler methyl group at the 3-position instead of the methoxyethyl group .
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4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one - Contains the bromine at the 4-position rather than the 5-position, which significantly alters the electronic distribution of the molecule.
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5-Bromo-3-(3-methoxypropyl)benzo[d]oxazol-2(3H)-one (CAS: 1254319-15-7) - Has an extended side chain with an additional methylene group compared to the target compound .
Structure-Activity Relationships
Analysis of 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one and its analogues reveals several structure-activity relationships:
| Structural Feature | Compound | Effect on Properties and Activity |
|---|---|---|
| 3-position substituent | 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one | Balanced lipophilicity/hydrophilicity, potential for hydrogen bonding |
| 3-position substituent | 5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one | Increased lipophilicity, reduced hydrogen bonding potential |
| Bromine position | 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one | Electronic effects focused at 5-position |
| Bromine position | 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one | Altered electronic distribution, different reactivity pattern |
| Side chain length | 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one | Optimal chain length for certain binding interactions |
| Side chain length | 5-Bromo-3-(3-methoxypropyl)benzo[d]oxazol-2(3H)-one | Extended reach, increased flexibility, potentially different binding mode |
These structure-activity relationships provide valuable guidance for the design of new derivatives with optimized properties for specific applications. For example, modifications at the 3-position can tune the compound's solubility and binding characteristics, while the position of the bromine significantly affects the electronic properties and reactivity of the molecule .
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one typically employs various spectroscopic techniques that provide definitive structural information:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR shows characteristic signals for the aromatic protons, methoxyethyl chain protons, and the methoxy group
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¹³C NMR reveals the carbonyl carbon, aromatic carbons, and aliphatic carbons of the side chain
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Mass Spectrometry:
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Exhibits a characteristic molecular ion pattern reflecting the presence of bromine (M and M+2 peaks in approximately 1:1 ratio)
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Fragmentation pattern typically shows loss of the methoxyethyl group and other characteristic fragments
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Infrared (IR) Spectroscopy:
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Shows characteristic absorption bands for the carbonyl group (~1750-1700 cm⁻¹)
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C-O-C stretching vibrations from the benzoxazole core and methoxy group
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C-Br stretching vibration in the fingerprint region
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These spectroscopic techniques, used in combination, provide comprehensive structural confirmation and are essential for quality control in both research and industrial settings.
Future Research Directions
Advancing Structural Modifications
Future research on 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one will likely focus on structural modifications to enhance its properties and expand its applications:
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Optimization of the side chain at the 3-position to improve pharmacokinetic properties and target binding
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Exploration of alternative substituents at the 5-position through cross-coupling reactions
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Introduction of additional functional groups at various positions of the benzoxazole core
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Development of novel synthetic routes to access more complex derivatives efficiently
These structural modifications will contribute to the development of a comprehensive structure-activity relationship profile, enabling the design of compounds with enhanced properties for specific applications. Advanced computational methods may guide these efforts by predicting how structural changes might affect biological activity and physicochemical properties.
The bromine at the 5-position provides a particularly valuable handle for diversification through various metal-catalyzed coupling reactions, potentially yielding libraries of compounds with diverse biological profiles. This approach could significantly accelerate the discovery of optimized compounds for therapeutic applications.
Expanding Biological Investigations
Future biological investigations of 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one and its derivatives may focus on:
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Detailed mechanistic studies to identify specific molecular targets and binding interactions
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Expanded evaluation in disease models relevant to its mechanism of action:
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Neurodegenerative disease models (Alzheimer's, Parkinson's)
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Inflammatory disease models
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Metabolic disorder models
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Cancer models focusing on Akt pathway dysregulation
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Pharmacokinetic and pharmacodynamic studies to assess absorption, distribution, metabolism, elimination, and optimal dosing regimens
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Toxicology studies to establish safety profiles for the most promising compounds
These biological investigations will provide crucial information about the therapeutic potential of 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one and guide the development of optimized derivatives with enhanced efficacy and safety profiles. Collaborative efforts between synthetic chemists and biologists will be essential for making significant progress in these areas.
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